Butoxamine

Beta-2 Adrenergic Receptor Selectivity Profiling Isolated Organ Bath

Researchers requiring unambiguous β2-adrenoceptor blockade face a critical gap: non-selective agents like propranolol confound results, while β1-selective antagonists (e.g., practolol) show negligible β2 activity. Butoxamine resolves this with a pA2 of 6.91 at β2 (rat uterus) and minimal β1 effect (rat atria), enabling clean subtype discrimination in organ bath, radioligand binding, and in vivo cardiovascular studies. • pA2 6.91 at β2-adrenoceptors vs. negligible β1 antagonism - ideal for isolated tissue pharmacology. • 1/100 as potent as propranolol on cardiac responses in anesthetized dogs, sparing β1-mediated effects. • Validated in human adipocyte cAMP assays for β2-specific lipolytic pathway characterization.

Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
CAS No. 2922-20-5
Cat. No. B1668089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButoxamine
CAS2922-20-5
SynonymsButaxamine
Butoxamine
Butoxamine Hydrochloride
Hydrochloride, Butoxamine
Molecular FormulaC15H25NO3
Molecular Weight267.36 g/mol
Structural Identifiers
SMILESCC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C
InChIInChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3/t10-,14-/m0/s1
InChIKeyTWUSDDMONZULSC-HZMBPMFUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butoxamine: Beta-2 Adrenergic Antagonist Overview


Butoxamine (also known as butaxamine) is a β2-selective adrenergic antagonist primarily utilized in animal and tissue experiments to characterize β2-adrenergic receptors and their functional roles [1]. Pharmacologically, it is classified as a competitive and reversible antagonist, and it is frequently employed as a reference tool for β2-subtype discrimination in receptor pharmacology studies [2].

Butoxamine Selectivity vs. Generic Beta-Blockers


In-class substitution with non-selective beta-blockers (e.g., propranolol) or β1-selective agents (e.g., practolol, atenolol) is not feasible for experiments requiring β2-specific interrogation. Propranolol exhibits comparable affinity for both β1 and β2 subtypes, confounding interpretation of β2-mediated effects [1], while β1-selective antagonists such as practolol demonstrate minimal to no antagonism at β2-adrenoceptors in vascular and uterine tissues [2]. The use of Butoxamine is thus essential when the experimental objective demands selective blockade of β2-adrenoceptors without concomitant β1 antagonism, as evidenced by the quantitative differential profiles presented below.

Butoxamine Quantitative Selectivity Evidence


β2-Selectivity: Cardioselectivity Ratio vs. Propranolol

Butoxamine exhibits a pronounced β2-selectivity profile, in stark contrast to the non-selective antagonist propranolol and the β1-selective antagonist practolol. In isolated tissue assays (guinea pig atrium for β1, trachea for β2), the cardioselectivity ratio (pA2 left atrium / pA2 trachea) is >1000 for practolol, ~30 for acebutolol, and is described as 'very slight' for butoxamine, confirming its preferential antagonism at β2-adrenoceptors [1].

Beta-2 Adrenergic Receptor Selectivity Profiling Isolated Organ Bath

Vascular vs. Cardiac Selectivity in Anesthetized Dogs

In anesthetized dogs, butoxamine (1-10 mg/kg) selectively blocked vascular and bronchiolar responses to isoproterenol without significant effect on cardiac responses. Quantitatively, butoxamine was approximately 1/100 as potent as propranolol on vascular responses and 1/50 as potent on bronchiolar responses, highlighting its functional β2-selectivity in vivo [1].

In Vivo Pharmacology Hemodynamics Beta-2 Selective Antagonism

Tissue-Selective Antagonism in Rat Uterus and Atria

In isolated rat tissues, butoxamine competitively antagonized isoproterenol in the rat uterus (pA2 = 6.91, slope = 0.86) but exhibited only weak antagonism in the rat fundus and no significant effect on atrial responses. This contrasts with propranolol, which non-selectively antagonized all three tissues (pA2 values: uterus 9.56, atria 10.12, fundus 8.30), and practolol, which selectively antagonized atria (pA2 = 7.37) but not uterus or fundus [1].

Receptor Pharmacology Schild Analysis Tissue Selectivity

Adenylate Cyclase Inhibition in Human Adipocytes

In human fat cell adenylate cyclase assays, the β2-selective antagonist butoxamine was slightly more potent in inhibiting isoproterenol-stimulated enzyme activity than the cardio-selective β1-blocker practolol . This suggests a predominance of β2-adrenoceptors coupled to adenylate cyclase in human adipocytes.

Lipolysis cAMP Human Adipocyte

β2-Selectivity Validation in Pig Basilar Artery

Radioligand binding studies in pig basilar artery using [3H]-dihydroalprenolol (DHA) revealed a β1:β2-adrenoceptor ratio of approximately 65:35. The pA2 values of butoxamine, determined from functional relaxation assays, were significantly correlated with the Ki values for β1-adrenoceptors, confirming its utility in distinguishing β-subtype contributions in vascular tissues [1].

Radioligand Binding Vascular Smooth Muscle Beta-Adrenoceptor Subtypes

Insulin Secretion Response vs. Other β-Blockers

In vivo studies in mice demonstrate that the non-selective β-blocker propranolol and the β2-selective blocker ICI 118,551 both markedly inhibit terbutaline-induced insulin release at low doses. In contrast, butoxamine, despite being a β2-selective antagonist, did not influence insulin secretion [1]. This suggests that butoxamine interacts with a β2-adrenoceptor population or signaling pathway distinct from that mediating insulin release, or that it may possess unique pharmacological properties within this specific physiological context.

Insulin Secretion In Vivo Pharmacology Metabolic Regulation

Butoxamine Research Applications


β2-Adrenoceptor Discrimination in Isolated Tissues

Butoxamine is the preferred antagonist for experiments requiring unambiguous β2-subtype blockade in isolated organ bath studies. As demonstrated by its pA2 of 6.91 in rat uterus (β2-mediated) with minimal effect on rat atria (β1-mediated), and its 'very slight' cardioselectivity ratio compared to practolol (>1000) [1][2], Butoxamine enables precise dissection of β2 contributions in tissues like uterus, trachea, and vasculature, where propranolol's non-selectivity (pA2 ~9.56 across tissues) would confound results [1].

β2-Adrenoceptor Signaling in Adipocyte Lipolysis

In human adipocyte research, Butoxamine provides a more potent tool for inhibiting β2-mediated adenylate cyclase activation compared to the β1-selective blocker practolol . This makes it the compound of choice for studies aiming to characterize β2-adrenoceptor coupling to cAMP production and subsequent lipolytic regulation in human fat cells, where β2-subtype predominance is indicated .

Vascular & Bronchiolar β2 Blockade In Vivo

For in vivo studies requiring selective blockade of peripheral vascular and bronchiolar β2-adrenoceptors while sparing cardiac β1-adrenoceptors, Butoxamine is the validated tool. In anesthetized dogs, Butoxamine (1-10 mg/kg) selectively antagonizes isoproterenol-induced vascular and bronchiolar responses without affecting cardiac responses, being 1/100 and 1/50 as potent as propranolol on these respective responses [3]. This profile is essential for cardiovascular and pulmonary research where cardiac β1-blockade must be avoided.

β2-Adrenoceptor Mapping in Vascular Smooth Muscle

Butoxamine is a key reagent for functional and radioligand binding studies aimed at determining β-adrenoceptor subtype distribution in vascular tissues. Its pA2 values correlate significantly with β1-adrenoceptor Ki values in pig basilar artery, where the β1:β2 ratio is approximately 65:35 [4]. This allows researchers to use Butoxamine to selectively eliminate β2-mediated components in vascular relaxation assays, thereby quantifying the relative contribution of each subtype.

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